molecular formula C19H12F4N2O2S B4382923 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

Cat. No.: B4382923
M. Wt: 408.4 g/mol
InChI Key: UWVUJQXRUSSSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(difluoromethoxy)phenyl isothiocyanate with 2,4-difluorophenyl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or difluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 2,4-Difluorophenyl isothiocyanate

Uniqueness

The presence of both difluoromethoxy and difluorophenyl groups enhances its versatility in chemical synthesis and research applications .

Properties

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-1-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2S/c20-12-3-6-14(15(21)9-12)17(26)10-28-19-24-8-7-16(25-19)11-1-4-13(5-2-11)27-18(22)23/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVUJQXRUSSSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 3
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

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